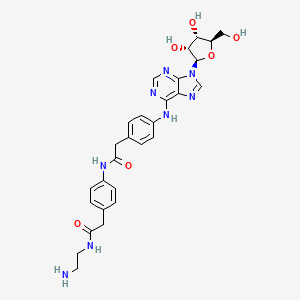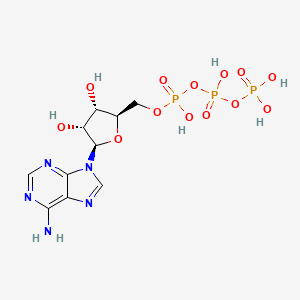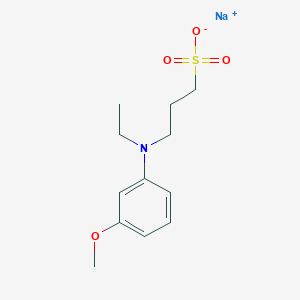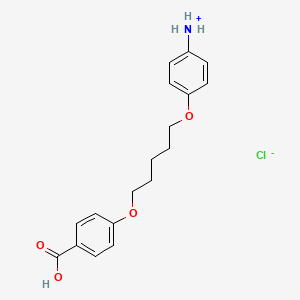
Benzoic acid, p-(5-(p-aminophenoxy)pentyloxy)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, p-(5-(p-aminophenoxy)pentyloxy)-, hydrochloride is a bioactive chemical.
Applications De Recherche Scientifique
Separation and Characterization in Cranberry Fruit
- Benzoic acid derivatives, including benzoic and phenolic acids, have been characterized in cranberry fruit. These derivatives are present in high content, with benzoic acid being the most abundant. This research highlights the significance of these compounds in the nutritional and medicinal properties of cranberries (Zuo, Wang, & Zhan, 2002).
Role in Biosynthesis of Natural Products
- Benzoic acid derivatives play a crucial role in the biosynthesis of various natural products, including ansamycins and mitomycins. These compounds are critical in the synthesis of many pharmaceuticals and have important biochemical applications (Kang, Shen, & Bai, 2012).
Development of Novel Fluorescence Probes
- Benzoic acid derivatives have been used to develop novel fluorescence probes for detecting highly reactive oxygen species. These probes are essential in biological and chemical applications for studying the roles of reactive oxygen species in various processes (Setsukinai et al., 2003).
Synthesis and Properties of Polyimide Films
- Derivatives of benzoic acid have been synthesized for the development of aromatic polyimide films with high transmissivity and hydrophobic performances. These films have potential applications in materials science, especially in coatings and insulating materials (Yong-fen, 2012).
Recovery of Cobalt Using Modified Activated Carbon
- Modified activated carbon using benzoic acid derivatives has shown high efficiency in the removal of cobalt ions from aqueous solutions. This research is significant in environmental science for the recovery and removal of heavy metals from water bodies (Gunjate et al., 2020).
Pharmaceutical Applications
- Research has been conducted on the synthesis of benzoic acid derivatives for potential use in anti-influenza virus medications. This research highlights the importance of these derivatives in drug development and pharmaceutical applications (Ai-xi, 2010).
Propriétés
Numéro CAS |
101719-22-6 |
|---|---|
Nom du produit |
Benzoic acid, p-(5-(p-aminophenoxy)pentyloxy)-, hydrochloride |
Formule moléculaire |
C18H22ClNO4 |
Poids moléculaire |
351.8 g/mol |
Nom IUPAC |
[4-[5-(4-carboxyphenoxy)pentoxy]phenyl]azanium;chloride |
InChI |
InChI=1S/C18H21NO4.ClH/c19-15-6-10-17(11-7-15)23-13-3-1-2-12-22-16-8-4-14(5-9-16)18(20)21;/h4-11H,1-3,12-13,19H2,(H,20,21);1H |
Clé InChI |
FQHFXTIXEXOEDM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)OCCCCCOC2=CC=C(C=C2)[NH3+].[Cl-] |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)OCCCCCOC2=CC=C(C=C2)[NH3+].[Cl-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Benzoic acid, p-(5-(p-aminophenoxy)pentyloxy)-, hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



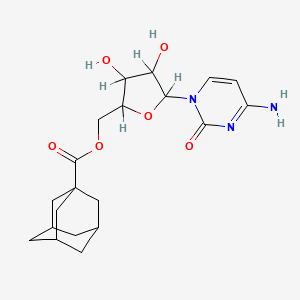

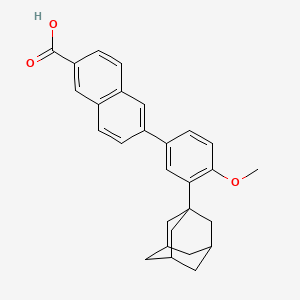
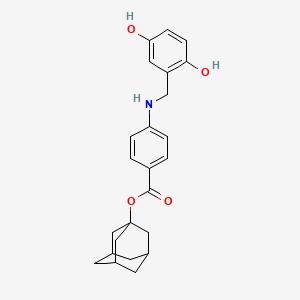
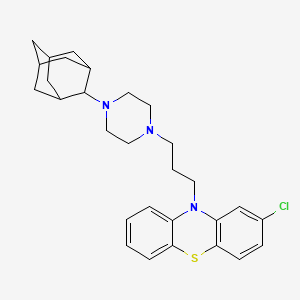
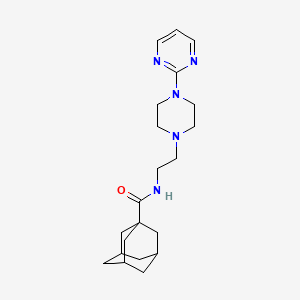
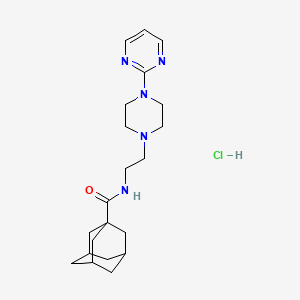
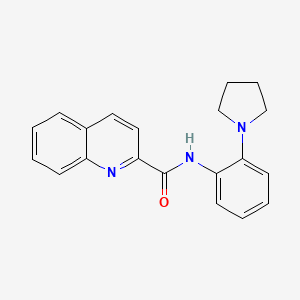
![4-[1-(4-Chlorophenyl)-4,5-dihydro-1h-1,2,3-triazol-5-yl]pyridine](/img/structure/B1666609.png)
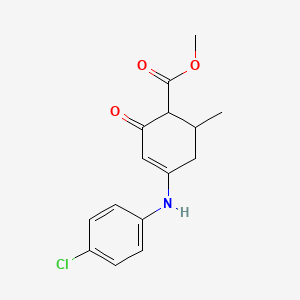
![Sodium spiro[4.6]undecane-2-carboxylate](/img/structure/B1666612.png)
